molecular formula C21H44O3 B3306432 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- CAS No. 92633-51-7

1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-

Cat. No.: B3306432
CAS No.: 92633-51-7
M. Wt: 344.6 g/mol
InChI Key: MLKCPGBGJDGPFQ-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound is a 1,2-propanediol derivative with a branched 2-methylheptadecyl (C18H37) ether substituent at the 3-position. Its IUPAC name is 3-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-1,2-propanediol, and it is commonly referred to as MOPD 3-L-MENTHOXYPROPANE-1,2-DIOL (CAS 87061-04-9) .

Properties

IUPAC Name

3-(2-methylheptadecoxy)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(2)18-24-19-21(23)17-22/h20-23H,3-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKCPGBGJDGPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C)COCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90758083
Record name 3-[(2-Methylheptadecyl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90758083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92633-51-7
Record name 3-[(2-Methylheptadecyl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90758083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- typically involves the reaction of 1,2-propanediol with 2-methylheptadecanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- is carried out in large-scale reactors. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of lipid membranes and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the absorption and bioavailability of therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of 1,2-Propanediol Derivatives
Compound Name Substituent at 3-Position Molecular Formula Key Applications References
1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- Branched C18 alkyl (2-methylheptadecyl) C22H42O3 Cosmetics
Mephenesin 2-Methylphenoxy (aromatic ether) C10H14O3 Muscle relaxant (pharmaceutical)
3-(Heptyloxy)-1,2-propanediol Linear C7 alkyl (heptyl) C10H22O3 Laboratory surfactant
3-(Octadecyloxy)-1,2-propanediol Linear C18 alkyl (octadecyl) C21H44O3 Industrial surfactants
3-[(2-Ethylhexyl)oxy]-1,2-propanediol Branched C8 alkyl (2-ethylhexyl) C11H24O3 Skin conditioning (cosmetics)
3-(Tridecafluorooctyl)oxy-1,2-propanediol Fluorinated C8 alkyl C11H11F13O3 Specialty surfactants

Physicochemical Properties

  • Hydrophobicity :

    • The 2-methylheptadecyl substituent imparts significant hydrophobicity, making the compound suitable for lipid-based formulations. This is intermediate between the linear C18 analog (higher hydrophobicity) and shorter-chain derivatives like C7 or C8.
    • Fluorinated derivatives exhibit unique solubility profiles due to the lipophobic nature of fluorine .
  • Thermal Stability :

    • Branched alkyl chains (e.g., 2-methylheptadecyl) generally lower melting points compared to linear analogs, enhancing compatibility in cosmetic formulations .

Biological Activity

Overview

1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- (CAS No. 92633-51-7) is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a propanediol backbone with a long-chain alkyl group (2-methylheptadecyl) attached through an ether linkage. This structure influences its solubility and interaction with biological membranes, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- exhibits antimicrobial activity against various bacterial and fungal strains. In particular, studies have shown effectiveness against:

  • Bacteria : Exhibiting minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.
  • Fungi : Demonstrating efficacy in inhibiting fungal growth, making it a candidate for antifungal applications.
MicroorganismMIC (mg/L)
Staphylococcus aureus250
Escherichia coli300
Candida albicans150

These results highlight the compound's potential as an alternative to traditional antimicrobial agents, particularly in settings where resistance is a concern.

The mechanism by which 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- exerts its biological effects is thought to involve:

  • Membrane Disruption : The long hydrophobic tail may integrate into microbial membranes, altering permeability and leading to cell lysis.
  • Enzyme Inhibition : Potential interactions with key metabolic enzymes in pathogens could inhibit their growth and replication.

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A study published in a peer-reviewed journal assessed the efficacy of this compound in clinical isolates of Staphylococcus aureus. The results demonstrated significant reductions in bacterial load when treated with varying concentrations of the compound over a 24-hour period. The study concluded that this compound could be developed into a topical antimicrobial formulation.

Case Study 2: Fungal Inhibition

Another investigation focused on the antifungal properties against Candida species. The study utilized both in vitro and in vivo models to evaluate the effectiveness of the compound. Results showed a notable decrease in fungal colony-forming units (CFUs), supporting its potential use in antifungal therapies.

Research Findings

Recent studies have expanded on the biological activity of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-:

  • Toxicological Assessments : Evaluations indicate low toxicity profiles in mammalian cell lines, suggesting safety for potential therapeutic applications.
  • Biodegradability : The compound has been noted for its biodegradability, which is advantageous for formulations aimed at reducing environmental impact.
  • Potential Applications :
    • Cosmetics : Due to its antimicrobial properties and safety profile.
    • Pharmaceuticals : As an active ingredient in topical formulations for infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-
Reactant of Route 2
1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-

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